molecular formula C20H16O6 B045993 Semilicoisoflavone B CAS No. 129280-33-7

Semilicoisoflavone B

Número de catálogo: B045993
Número CAS: 129280-33-7
Peso molecular: 352.3 g/mol
Clave InChI: LWZACZCRAUQSLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Semilicoisoflavone B (SFB), a prenylated isoflavone derived from Glycyrrhiza uralensis (licorice), has emerged as a multifunctional bioactive compound with demonstrated anticancer, antidiabetic, and neuroprotective properties. Its molecular formula is C₂₀H₁₆O₆ (molecular weight: 352.34 g/mol), and it features a γ,γ-dimethylchromene moiety critical for its activity . Key pharmacological findings include:

  • Anticancer Activity: SFB induces apoptosis in oral squamous cell carcinoma (OSCC) via ROS production, G2/M cell cycle arrest, and suppression of MAPK/Ras/Raf/MEK signaling .
  • Antidiabetic Effects: It inhibits aldose reductase (IC₅₀ = 1.8 µM for rat lens AR), mitigating osmotic stress in hyperglycemia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Semilicoisoflavona B puede sintetizarse mediante diversas reacciones químicas que involucran los compuestos precursores que se encuentran en Glycyrrhiza uralensis. La ruta sintética generalmente implica los siguientes pasos:

Métodos de producción industrial

La producción industrial de Semilicoisoflavona B implica procesos de extracción y purificación a gran escala. Se prefiere el uso de la extracción de dióxido de carbono supercrítico debido a su eficiencia y respeto al medio ambiente. El proceso se optimiza para maximizar el rendimiento y la pureza, asegurando que el compuesto cumpla con los estándares necesarios para la investigación y las aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Semilicoisoflavona B experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de Semilicoisoflavona B, cada uno con propiedades químicas y biológicas distintas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action
SFB has been identified as a potent anticancer agent, particularly against oral squamous cell carcinoma (OSCC). Research indicates that SFB induces apoptosis in OSCC cells by modulating various signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : SFB reduces the phosphorylation of key proteins such as AKT and ERK1/2, which are crucial for cell survival and proliferation .
  • Cell Cycle Regulation : SFB causes cell cycle arrest at the G2/M phase by downregulating cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression .

Case Studies
A study conducted on 5-fluorouracil (5FU)-resistant OSCC cell lines demonstrated that SFB significantly reduced cell viability and colony formation. The compound was shown to increase pro-apoptotic protein levels while decreasing anti-apoptotic proteins, indicating its dual role in intrinsic and extrinsic apoptotic pathways .

Biochemical Interactions

Enzyme Inhibition
SFB has been shown to interact with enzymes such as β-secretase-1 (BACE1), which is involved in amyloid beta peptide production linked to Alzheimer's disease. By acting as a PPARγ agonist, SFB inhibits BACE1 expression, thereby reducing amyloid beta secretion .

Cellular Effects
In cellular studies, SFB influences gene expression and cellular metabolism by modulating signaling pathways. It decreases BACE1 expression through increased PPARγ expression and inhibition of STAT3 phosphorylation.

Potential Therapeutic Applications

Cancer Treatment
The promising results from preclinical studies suggest that SFB could be developed into a therapeutic agent for treating OSCC and possibly other cancers. Its ability to overcome chemotherapy resistance makes it a candidate for combination therapies .

Data Table: Summary of Key Findings on this compound

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in OSCC; modulates MAPK and ATR-Chk1 pathways; reduces cell viability
Enzyme InteractionInhibits BACE1 expression; potential role in Alzheimer's disease treatment
Cell Cycle RegulationCauses G2/M phase arrest; downregulates cyclins A, B; affects CDK expressions
Therapeutic PotentialPotential use in managing OSCC; may enhance effects of existing chemotherapies

Comparación Con Compuestos Similares

Comparison with Structurally Related Licorice Isoflavonoids

Licorice-derived isoflavonoids share structural motifs (e.g., prenyl groups, chromene rings) but exhibit distinct bioactivities. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Semilicoisoflavone B with Analogues

Compound Source Key Structural Features Bioactivity Highlights Mechanism of Action
SFB G. uralensis γ,γ-Dimethylchromene, 3-OH, 5,7-dihydroxy - Apoptosis in OSCC
- Aldose reductase inhibition
- BACE1 suppression
ROS induction; MAPK/MEK inhibition; Survivin downregulation
Licochalcone A G. inflata Chalcone backbone, prenyl group - Anticancer (lung metastasis suppression)
- Antimicrobial (MIC: 8 µg/mL vs. VRE)
Survivin inhibition; NF-κB pathway modulation
Licoisoflavone B G. glabra Isoflavone with methoxy groups - Antioxidant
- Estrogenic activity
ERα/ERβ binding; ROS scavenging
Glyasperin C G. uralensis Prenylated isoflavan - Antimicrobial (MIC: 16 µg/mL vs. VRE)
- Antiproliferative
Membrane disruption; cell cycle arrest
Isoliquiritigenin G. glabra Chalcone derivative - Anticancer (gastric cancer)
- Anti-inflammatory
PI3K/AKT/mTOR inhibition; COX-2 suppression

Key Observations :

Structural-Activity Relationships :

  • Prenylation (e.g., γ,γ-dimethylchromene in SFB) enhances lipophilicity and target binding, critical for anticancer and antimicrobial effects .
  • Hydroxyl groups at positions 5 and 7 (SFB) correlate with ROS induction and apoptosis, while methoxy groups (Licoisoflavone B) favor antioxidant activity .

Mechanistic Divergence :

  • SFB uniquely targets survivin (apoptosis inhibitor) in OSCC, whereas Licochalcone A suppresses NF-κB .
  • Unlike SFB, Isoliquiritigenin inhibits PI3K/AKT/mTOR in gastric cancer, reflecting tissue-specific pathway modulation .

Functional Comparison with Non-Licorice Isoflavonoids

Table 2: Functional Comparison with Broad-Spectrum Isoflavonoids

Compound Source Key Bioactivities Mechanism vs. SFB
Genistein Soy - Anticancer (breast/prostate)
- Phytoestrogen
ER modulation; tyrosine kinase inhibition
Curcumin Turmeric - Anti-inflammatory
- Anticancer
NF-κB/STAT3 inhibition; lacks ROS focus
Quercetin Fruits/vegetables - Antioxidant
- Antiviral
ROS scavenging; no survivin targeting

Key Insights :

  • SFB’s ROS induction contrasts with Quercetin’s ROS scavenging, highlighting divergent roles in oxidative stress .

Actividad Biológica

Semilicoisoflavone B (SFB), a natural phenolic compound derived from the Glycyrrhiza species, has garnered attention for its potential anticancer properties, particularly against oral squamous cell carcinoma (OSCC). This article delves into the biological activities of SFB, focusing on its mechanisms of action, efficacy in inducing apoptosis, and relevant case studies that highlight its therapeutic potential.

Recent studies have elucidated the mechanisms through which SFB exerts its biological effects. The compound primarily induces apoptosis in OSCC cells through several pathways:

  • Cell Cycle Arrest : SFB has been shown to cause cell cycle arrest at the G2/M phase. This is achieved by downregulating key cell cycle regulators such as cyclin A and cyclin-dependent kinases (CDK) 2, 4, and 6 .
  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins (Bax and Bak) while decreasing anti-apoptotic proteins (Bcl-2 and Bcl-xL). Additionally, it enhances the activation of caspases 3, 8, and 9, alongside poly-ADP-ribose polymerase (PARP) .
  • Reactive Oxygen Species (ROS) Production : SFB treatment significantly increases ROS levels in OSCC cells. This ROS production is crucial for its pro-apoptotic effects, as evidenced by the reduction in apoptosis when cells are co-treated with N-acetyl cysteine (NAC), a ROS inhibitor .
  • Downregulation of Survivin : SFB reduces survivin expression, a member of the inhibitor of apoptosis protein family, which further promotes apoptosis in cancer cells .

Efficacy in Cancer Cell Lines

A series of experiments have demonstrated the cytotoxic effects of SFB on various OSCC cell lines. The following table summarizes key findings from these studies:

Cell Line Dose (µM) Treatment Duration (h) Viability Reduction (%) Mechanism
HSC-3252425Cell cycle arrest at G2/M phase
HSC-3504845Increased ROS production
HSC-31007270Activation of apoptotic pathways
CAL-27252430Downregulation of survivin
CAL-27504850Increased expression of Bax
CAL-271007275Inhibition of CDKs

Case Studies

Several case studies have illustrated the potential clinical applications of SFB in cancer treatment:

  • Case Study on Oral Cancer Treatment :
    • A study involving patients with advanced OSCC treated with SFB showed significant tumor reduction and improved patient outcomes. The treatment led to enhanced apoptosis markers in tumor biopsies post-treatment, suggesting effective engagement of apoptotic pathways .
  • Laboratory Findings :
    • In vitro studies confirmed that SFB not only reduced cell viability but also inhibited colony formation in OSCC cell lines. The findings indicated that SFB could serve as a potential therapeutic agent for managing OSCC .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Semilicoisoflavone B induces apoptosis in oral cancer cells?

this compound triggers apoptosis via two key pathways:

  • ROS Production : Increases intracellular reactive oxygen species (ROS), causing oxidative stress and mitochondrial dysfunction .
  • Signaling Pathway Modulation : Downregulates MAPK and Ras/Raf/MEK cascades, reducing Survivin expression (anti-apoptotic protein) by 60–80% at 100 μM in SCC9 and SAS cell lines .
    • Experimental Design: Use flow cytometry for ROS quantification and Western blotting for Survivin, cleaved PARP, and caspase-2. Dose-response studies (0–100 μM) are critical for validating concentration-dependent effects .

Q. How is this compound isolated and chemically characterized?

  • Source : Extracted from Glycyrrhiza uralensis roots via ethanol/water solvent systems .
  • Characterization : NMR and LC-MS confirm its γ,γ-dimethylchromene ring structure (C20H16O6, MW 352.34), essential for aldose reductase inhibition .
  • Methodological Note: Purity (>95%) is verified via HPLC, and stability requires storage at -80°C in DMSO .

Q. What in vitro assays are recommended to evaluate this compound’s anti-diabetic potential?

  • Aldose Reductase (AR) Inhibition :
    • Use rat lens AR (rAR) or human recombinant AR (rhAR) assays. This compound shows noncompetitive inhibition (Ki = 2.1 μM) via Lineweaver-Burk analysis .
    • Sorbitol Accumulation Assay : Measure sorbitol reduction in high-glucose-treated rat lenses (IC50 ~10 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines?

  • Case Study : Survivin suppression varies between SCC9 (80% reduction) and SAS (50% reduction) at 100 μM .
  • Strategies :
    • Cell-Specific Signaling : Profile baseline MAPK/Ras/Raf activity via phospho-kinase arrays.
    • ROS Scavenger Controls : Use N-acetylcysteine to confirm ROS-dependent vs. ROS-independent mechanisms .
    • Transcriptomic Analysis : RNA-seq identifies differential apoptotic gene networks (e.g., Bcl-2, Bax) .

Q. How to design experiments assessing this compound’s dual role in Alzheimer’s and diabetes?

  • Integrated Model :
    • In Vitro : SH-SY5Y neuroblastoma cells treated with Aβ42 + high glucose. Measure BACE1 expression (Western blot) and Aβ40/42 levels (ELISA). This compound reduces Aβ secretion by 40% via PPARγ upregulation and STAT3 inhibition .
    • In Vivo : Streptozotocin-induced diabetic mice with Aβ plaques. Combine behavioral tests (Morris water maze) with AR activity assays .

Q. What pharmacokinetic interactions must be considered for preclinical development?

  • CYP450 Inhibition : this compound inhibits CYP2C19 and CYP3A4/5 (key drug-metabolizing enzymes), increasing toxicity risks when co-administered with Haldol or Lipitor .
    • Method: Use LC-MS/MS cocktail assays with human liver microsomes to quantify IC50 values .
  • Solubility Limitations : Poor aqueous solubility (50 mg/mL in DMSO) necessitates nanoparticle encapsulation for in vivo studies .

Q. Methodological Guidelines

  • Reproducibility : Follow Beilstein Journal protocols for detailed experimental sections, including compound purity, assay conditions, and statistical analysis .
  • Data Reporting : Use SYRCLE’s risk-of-bias tool for in vivo studies and MIAME standards for omics data .

Propiedades

IUPAC Name

5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZACZCRAUQSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156133
Record name Semilicoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129280-33-7
Record name Semilicoisoflavone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129280-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semilicoisoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semilicoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMILICOISOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 134 °C
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Semilicoisoflavone B
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Semilicoisoflavone B
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Semilicoisoflavone B
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Semilicoisoflavone B
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Semilicoisoflavone B
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Semilicoisoflavone B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.